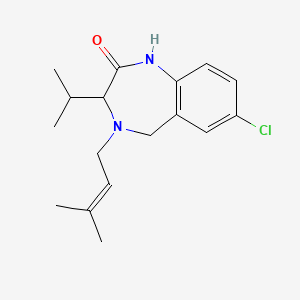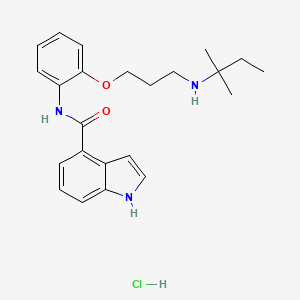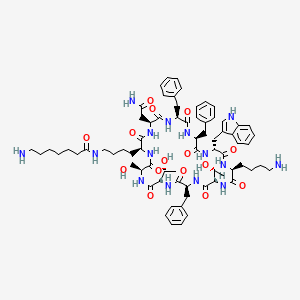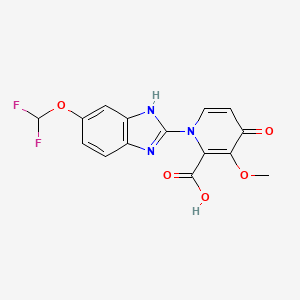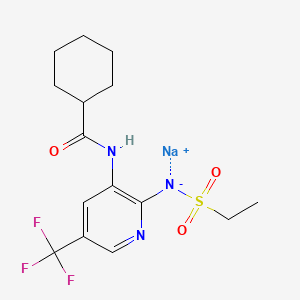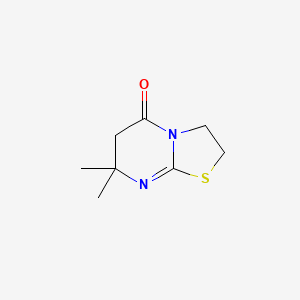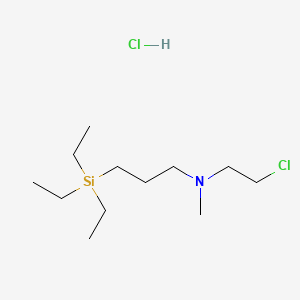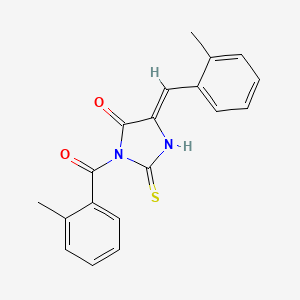
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-2-METHYLPHENYL METHYL SULFIDE , is a chemical compound with the molecular formula C8H9ClS . It consists of a thioxo-imidazolidinone core with substituted aromatic rings. Let’s break down its structure:
- The imidazolidinone ring contains a thioxo (sulfur double-bonded to oxygen) group.
- The 2-methylbenzoyl group (also called 2-methylphenylcarbonyl ) is attached to one side of the imidazolidinone ring.
- The other side of the ring features a 2-methylphenylmethylene group (a methylene group connected to a methyl-substituted phenyl ring).
Méthodes De Préparation
Synthetic Routes:
The synthesis of 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves several steps. One common synthetic route includes the following:
-
Condensation Reaction
- Start with 2-methylbenzoyl chloride and 2-methylphenylmethylamine (or its derivatives).
- React them to form the imidazolidinone ring.
- Introduce the thioxo group by reacting with an appropriate sulfur source.
-
Purification and Isolation
- Purify the product through recrystallization or column chromatography.
Industrial Production:
Industrial-scale production methods may vary, but they typically follow similar principles.
Analyse Des Réactions Chimiques
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group or the thioxo group.
Substitution: Substitution reactions at the aromatic rings.
Common Reagents: Reagents like , , and are often used.
Major Products: These reactions yield derivatives with modified functional groups.
Applications De Recherche Scientifique
Researchers explore this compound’s applications in:
Medicine: Investigating its potential as an antimicrobial or antitumor agent.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Considering its use in organic synthesis.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, similar compounds include:
2-Methylbenzoyl derivatives: Explore related compounds with varying substituents.
Thioxo-imidazolidinones: Investigate other members of this class.
Propriétés
Numéro CAS |
112806-21-0 |
|---|---|
Formule moléculaire |
C19H16N2O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5Z)-3-(2-methylbenzoyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-3-5-9-14(12)11-16-18(23)21(19(24)20-16)17(22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
Clé InChI |
GGZCBVMMZNPJMD-WJDWOHSUSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
SMILES canonique |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


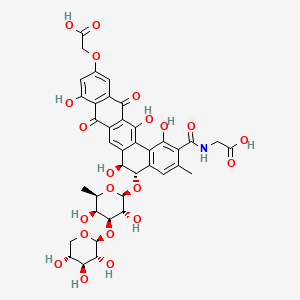
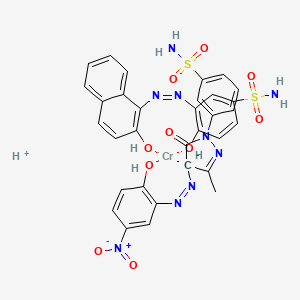
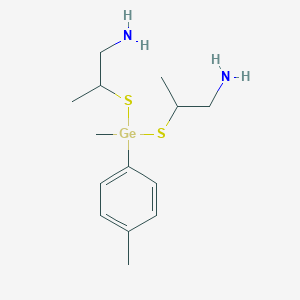
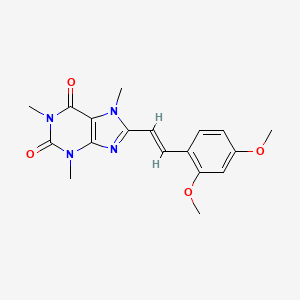
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
